molecular formula C25H29N5OS B2845705 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1029780-26-4

3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2845705
CAS No.: 1029780-26-4
M. Wt: 447.6
InChI Key: AVYGXKZKMVVQKL-UHFFFAOYSA-N
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Description

3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of piperazine and pyridazine rings in its structure makes it a compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to its specific combination of piperazine, piperidine, and pyridazine rings, along with the thienyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c31-25(30-16-14-28(15-17-30)19-20-5-2-1-3-6-20)21-10-12-29(13-11-21)24-9-8-22(26-27-24)23-7-4-18-32-23/h1-9,18,21H,10-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYGXKZKMVVQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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